2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene
Overview
Description
“2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene” is a chemical compound with the CAS Number: 1133116-35-4. It has a molecular weight of 303.1 . The IUPAC name for this compound is 2-bromo-1-methyl-4-[(trifluoromethyl)sulfonyl]benzene .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6BrF3O2S/c1-5-2-3-6(4-7(5)9)15(13,14)8(10,11)12/h2-4H,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular formula of C8H6BrF3O2S . The average mass is 303.096 Da and the Monoisotopic mass is 301.922394 Da .Scientific Research Applications
1. Aryne Route to Naphthalenes
Schlosser and Castagnetti (2001) demonstrated the use of 1-bromo-2-(trifluoromethoxy)benzene, related to 2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene, in generating arynes. These arynes were further utilized to synthesize 1- and 2-(trifluoromethoxy)naphthalenes, showcasing the compound's potential in complex organic synthesis (Schlosser & Castagnetti, 2001).
2. Multi-Coupling Reactions
Auvray, Knochel, and Normant (1985) explored the use of 3-bromo-2-(tert-butylsulfonyl)-1-propene in multi-coupling reactions. This research highlights the ability of bromo-substituted compounds to engage in diverse chemical reactions, potentially applicable to this compound (Auvray, Knochel, & Normant, 1985).
3. Conformational Studies
Okazaki, Unno, Inamoto, and Yamamoto (1989) conducted a conformational study on highly crowded benzene derivatives, which included compounds like 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene. Such studies can provide insights into the structural aspects of similar bromo-substituted benzenes (Okazaki et al., 1989).
4. Tandem Cyclocondensation Reactions
Khazaei, Abbasi, and Moosavi‐Zare (2014) utilized a novel N-bromo sulfonamide reagent in tandem cyclocondensation reactions. This study opens possibilities for the use of bromo-substituted benzenes in complex organic syntheses (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
5. X-Ray Structure Determinations
Jones, Kuś, and Dix (2012) performed X-Ray structure determinations on bromo- and bromomethyl-substituted benzenes. Their research is crucial for understanding the molecular structures and interactions of such compounds, relevant to this compound (Jones, Kuś, & Dix, 2012).
Properties
IUPAC Name |
2-bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2S/c1-5-2-3-6(4-7(5)9)15(13,14)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRSFVRQMMJWTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674997 | |
Record name | 2-Bromo-1-methyl-4-(trifluoromethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133116-35-4 | |
Record name | 2-Bromo-1-methyl-4-[(trifluoromethyl)sulfonyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-methyl-4-(trifluoromethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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